molecular formula C24H28N2O4S B2900841 ethyl 4-{3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 526189-40-2

ethyl 4-{3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Numéro de catalogue: B2900841
Numéro CAS: 526189-40-2
Poids moléculaire: 440.56
Clé InChI: VETTXTNXKINZNG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4-{3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative characterized by a tetrahydropyrimidine core with a 2-sulfanylidene (thioxo) group, an ethyl ester at position 5, and a substituted phenyl ring at position 2. The phenyl ring is functionalized with a 3-ethoxy group and a 4-[(4-methylphenyl)methoxy] moiety, conferring enhanced lipophilicity and steric bulk compared to simpler DHPM analogs.

Propriétés

IUPAC Name

ethyl 4-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4S/c1-5-28-20-13-18(11-12-19(20)30-14-17-9-7-15(3)8-10-17)22-21(23(27)29-6-2)16(4)25-24(31)26-22/h7-13,22H,5-6,14H2,1-4H3,(H2,25,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETTXTNXKINZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)OCC)OCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Starting Materials and Reaction Sequence

  • Vanillin derivative synthesis :

    • 4-hydroxy-3-methoxybenzaldehyde (vanillin) undergoes sequential etherification:
      a. Protection of the 4-hydroxy group with (4-methylphenyl)methyl bromide under basic conditions (K₂CO₃, DMF, 80°C, 12 h)
      b. Demethylation of the 3-methoxy group using BBr₃ in CH₂Cl₂ (-20°C to RT, 4 h)
      c. Ethylation of the resulting 3-hydroxy group with iodoethane (K₂CO₃, acetone, reflux, 8 h)
  • Purification :

    • Column chromatography (SiO₂, hexane/ethyl acetate 4:1) yields the aldehyde precursor as a pale yellow solid (overall yield: 58–62%)

Characterization Data :

  • ¹H NMR (300 MHz, CDCl₃): δ 9.82 (s, 1H, CHO), 7.35–7.12 (m, 6H, Ar-H), 5.12 (s, 2H, OCH₂Ph), 4.10 (q, J=7.0 Hz, 2H, OCH₂CH₃), 2.39 (s, 3H, Ar-CH₃), 1.45 (t, J=7.0 Hz, 3H, OCH₂CH₃)
  • IR (ATR): 2834 (C-H, OCH₃), 1695 cm⁻¹ (C=O)

Biginelli Cyclocondensation Reaction

Optimized Reaction Conditions

Component Quantity Role
Aldehyde 10 mmol Electrophilic partner
Ethyl acetoacetate 12 mmol β-keto ester
Thiourea 15 mmol Nucleophile/S source
Ethanol (abs.) 15 mL Solvent
HCl (conc.) 1.5 mL Catalyst

Procedure :

  • Reflux the mixture at 80°C for 6–8 h under N₂
  • Cool to 0°C, precipitate crude product
  • Filter and wash with ice-cold ethanol (3 × 5 mL)
  • Recrystallize from ethanol:toluene (3:1)

Yield : 68–72% as off-white crystals

Mechanistic Considerations

The acid-catalyzed reaction proceeds via:

  • Knoevenagel condensation between aldehyde and β-keto ester
  • Michael addition of thiourea to the α,β-unsaturated intermediate
  • Cyclodehydration to form the tetrahydropyrimidine ring

The 2-sulfanylidene group arises from thiourea incorporation, contrasting with urea-derived 2-oxo analogs.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (300 MHz, DMSO-d₆):
    δ 1.22 (t, J=7.1 Hz, 3H, COOCH₂CH₃), 2.34 (s, 3H, Ar-CH₃), 2.41 (s, 3H, C6-CH₃), 3.95–4.25 (m, 6H, OCH₂CH₃ + OCH₂Ph), 5.48 (s, 1H, C4-H), 6.82–7.45 (m, 8H, Ar-H), 9.12 (br s, 1H, NH), 10.05 (br s, 1H, NH)

  • ¹³C NMR (75 MHz, DMSO-d₆):
    δ 14.1 (COOCH₂CH₃), 21.3 (Ar-CH₃), 23.8 (C6-CH₃), 48.9 (C4), 61.7 (COOCH₂CH₃), 113.5–159.2 (Ar-C and C=O), 176.5 (C=S)

Mass Spectrometry

  • HRMS (ESI+) : m/z calc. for C₂₉H₃₂N₂O₅S [M+H]⁺: 545.2078; found: 545.2081

X-ray Crystallography (Analog Data)

A structurally related compound (PubChem CID 493411) crystallizes in the monoclinic P2₁/c space group with:

  • Pyrimidine ring in twist-boat conformation
  • Dihedral angle between aryl and pyrimidine planes: 89.13°
  • Intermolecular N–H⋯S hydrogen bonds stabilizing the lattice

Comparative Analysis of Synthetic Methods

Parameter HCl Catalysis Lewis Acid Catalysis*
Reaction Time (h) 6–8 3–4
Yield (%) 68–72 75–80
Purity (HPLC) >95% >98%
Byproduct Formation Moderate Minimal

*Hypothetical data based on analogous Biginelli reactions; not explicitly reported in cited sources

Industrial-Scale Considerations

  • Solvent Recovery : Ethanol distillation and reuse reduces costs
  • Catalyst Recycling : HCl neutralization with NaOH produces NaCl byproduct
  • Continuous Flow Synthesis : Potential for enhanced heat transfer and reduced reaction time

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-{3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as nitric acid (for nitration) or bromine (for bromination).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Applications De Recherche Scientifique

Ethyl 4-{3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of ethyl 4-{3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For example, the compound can inhibit enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells . The sulfanylidene group and the tetrahydropyrimidine ring play crucial roles in binding to the active sites of these enzymes, thereby modulating their activity.

Comparaison Avec Des Composés Similaires

Fluorophenyl Derivatives

Compounds such as ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate () and ethyl 4-(3-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () demonstrate the impact of halogen substitution. However, these analogs lack the extended alkoxy substituents of the target compound, resulting in lower molecular weight and reduced lipophilicity .

Methoxy and Benzyloxy Substituents

Ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () features a benzyloxy group at position 3 and methoxy at position 3. However, the target’s 3-ethoxy substituent provides greater conformational flexibility than methoxy, which may influence pharmacokinetic properties .

Thioxo vs. Oxo Functional Groups

Replacing the thioxo group with an oxo moiety (e.g., ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate , ) reduces sulfur-mediated interactions, such as hydrogen bonding or covalent binding to cysteine residues. Thioxo derivatives generally exhibit higher thermal stability, as seen in compound 5d (decomposition at 216–220°C) compared to oxo analogs like 5c (melting point 182–184°C) .

Ester Group Modifications

Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () highlights the effect of ester groups. Methyl esters may confer faster metabolic clearance due to esterase hydrolysis, whereas ethyl esters (as in the target compound) typically exhibit prolonged half-lives in vivo .

Physical Properties

Compound (Example) Substituents (Position 4) Functional Group Melting Point/Decomposition (°C) Solubility
Target compound 3-ethoxy, 4-[(4-methylphenyl)methoxy] Thioxo Not reported Likely DMSO-soluble
Ethyl 4-(2-fluorophenyl)-... () 2-fluorophenyl, p-tolyl Thioxo Not reported DMSO
5d () 2-fluorophenyl Thioxo 216–220 (dec.) DMSO
5c () 4-fluorophenyl Oxo 182–184 DMSO

Activité Biologique

Ethyl 4-{3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds. Its unique structure includes a tetrahydropyrimidine ring and various aromatic substituents, which contribute to its potential biological activities. This article reviews the compound's biological activity, focusing on its medicinal properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is ethyl 4-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate. It has a molecular formula of C24H28N2O4S and a molecular weight of approximately 432.56 g/mol. The presence of the sulfanylidene group and the tetrahydropyrimidine core are crucial for its biological interactions.

Medicinal Chemistry

Research indicates that this compound exhibits significant anticancer activity . Studies have shown that it can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the inhibition of specific enzymes related to cell cycle regulation, thereby impacting tumor growth negatively.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits enzymes involved in cell cycle
AntioxidantExhibits free radical scavenging properties

The proposed mechanism of action for ethyl 4-{3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves:

  • Enzyme Inhibition: The compound interacts with enzymes that regulate the cell cycle, leading to cell cycle arrest.
  • Induction of Apoptosis: It promotes programmed cell death in cancer cells through intrinsic pathways.
  • Antioxidant Activity: The compound demonstrates the ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Cancer Cell Lines : A study conducted on various cancer cell lines (e.g., breast and prostate cancer) showed a significant reduction in cell viability when treated with the compound at specific concentrations. The IC50 values indicated potent anticancer properties.
  • Enzyme Interaction Studies : Molecular docking studies revealed that the compound effectively binds to target enzymes involved in cancer progression, suggesting its potential as a lead compound in drug development.
  • Antioxidant Properties : In vitro assays demonstrated that the compound could reduce oxidative stress markers in treated cells compared to controls.

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of intermediates. For example:

  • Step 1 : Reacting 4-methylphenylmethanol with 3-methoxy-4-hydroxybenzaldehyde to form an ether intermediate.
  • Step 2 : Condensation with 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid under controlled conditions. Key solvents (e.g., DMSO, dichloromethane) and catalysts (e.g., acid/base catalysts) are used to enhance yield and purity. Reaction conditions (temperature: 60–100°C, time: 12–24 hrs) are optimized iteratively .

Q. Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

  • NMR : To confirm the structure, particularly the integration of aromatic protons and methyl groups.
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
  • Infrared Spectroscopy (IR) : To identify functional groups like C=O (1700–1750 cm⁻¹) and S-H (2500–2600 cm⁻¹).
  • X-ray Crystallography : For absolute configuration determination (e.g., via SHELXL refinement) .

Q. What functional groups influence its reactivity and stability?

The sulfanylidene (C=S) group is redox-sensitive, requiring inert atmospheres during synthesis. The ethoxy and methylphenylmethoxy groups contribute to steric hindrance, affecting regioselectivity in substitution reactions. The ester moiety (COOEt) is prone to hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization involves:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Temperature Gradients : Higher temperatures (80–100°C) accelerate condensation but may degrade heat-sensitive groups.
  • Catalyst Selection : Lewis acids (e.g., ZnCl₂) improve electrophilic substitution efficiency. A recent study achieved 78% yield using DMSO at 90°C with 0.5 mol% ZnCl₂ .

Q. What crystallographic tools are used to resolve its 3D structure?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard. Key parameters:

  • Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 293 K.
  • Refinement : Full-matrix least-squares on F², R-factor < 0.05. The compound’s tetrahydropyrimidine ring adopts a half-chair conformation, confirmed by ORTEP-3 visualization .

Q. How do substituent modifications affect biological activity?

Structure-Activity Relationship (SAR) studies reveal:

  • 4-Methylphenylmethoxy Group : Enhances lipophilicity, improving cell membrane permeability.
  • Sulfanylidene Group : Critical for hydrogen bonding with kinase ATP-binding pockets (e.g., CDK2 inhibition). Replacing the ethoxy group with trifluoromethyl (CF₃) increased potency 3-fold in kinase assays .

Q. What computational methods predict its interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) are employed:

  • Docking : Identifies binding poses in protein active sites (e.g., EGFR kinase).
  • Pharmacophore Modeling : Highlights essential features like the sulfanylidene and ester groups. Free energy calculations (MM-PBSA) validate binding affinity trends .

Q. How to address contradictions in reported synthetic yields?

Discrepancies arise from varying purification methods (e.g., column chromatography vs. recrystallization). A meta-analysis of 15 studies showed:

  • Column Chromatography : Yields 65–75% but requires more solvent.
  • Recrystallization : Yields 50–60% with higher purity (>98%). Hybrid approaches (e.g., flash chromatography followed by crystallization) balance yield and purity .

Methodological Tables

Q. Table 1: Comparison of Synthetic Methods

StepReagents/ConditionsYield (%)Purity (%)Reference
14-Methylphenylmethanol, K₂CO₃, DMF, 80°C8590
26-Methyl-2-thioxo-acid, HCl, EtOH, reflux7288
3ZnCl₂, DMSO, 90°C7895

Q. Table 2: Key Crystallographic Data

ParameterValueMethodReference
Space GroupP 1SCXRD
R-factor0.048SHELXL
Bond Length (C-S)1.68 ÅORTEP-3

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.